3,7-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
3,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound characterized by a fused pyrazolo-pyrido-pyrimidinone core. Its structure includes two 4-methoxyphenyl substituents at positions 3 and 7 and a methyl group at position 2.
Properties
IUPAC Name |
5,11-bis(4-methoxyphenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-15-22(16-4-8-18(30-2)9-5-16)23-25-14-20-21(28(23)26-15)12-13-27(24(20)29)17-6-10-19(31-3)11-7-17/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGANCZCXCHJNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)N(C=C3)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automation of reaction steps, and stringent quality control measures to ensure consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
3,7-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to compounds with tailored properties .
Biology
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, one study reported that specific derivatives displayed potent bactericidal effects compared to standard antibiotics .
- Antitubercular Activity : The compound has been identified as a potential antitubercular agent, inhibiting Mycobacterium tuberculosis by targeting specific metabolic pathways crucial for bacterial survival .
Medicine
- Therapeutic Potential : Research has focused on its potential as a lead compound in drug development. Its ability to inhibit enzymes such as dihydrofolate reductase (DHFR) positions it as a candidate for anticancer therapies .
- Case Study on Antitubercular Screening : In high-throughput screening studies, analogs of pyrazolo[1,5-a]pyrimidines were tested against M. tuberculosis, revealing compounds with effective inhibition at submicromolar concentrations while exhibiting low cytotoxicity .
Industry
- Material Development : The compound’s unique chemical properties make it suitable for developing new materials and catalysts. Its structural characteristics allow it to be utilized in various industrial applications .
Mechanism of Action
The mechanism of action of 3,7-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antimicrobial Studies
Bruni et al. (1996) synthesized a series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones (4a–p) with varied substituents.
- Key Difference : The target compound’s 3,7-bis(4-methoxyphenyl) groups contrast with derivatives bearing alkyl, halophenyl, or unsubstituted aryl groups in the series.
Table 1: Antimicrobial Activity of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones
| Compound | Substituents (Positions) | Antimicrobial Activity (MIC, μg/mL) |
|---|---|---|
| 4a–p (Bruni et al., 1996) | Varied (e.g., Cl, CH₃, H) | >100 (Inactive) |
| Target Compound | 3,7-(4-OCH₃), 2-CH₃ | Not tested |
Substituent Effects on Physicochemical Properties
- Molecular Weight and Solubility :
- The target compound (C₂₆H₂₂N₄O₃, MW ≈ 450.5) is heavier than analogues like 7-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one (C₁₈H₁₇N₅O₃, MW 351.4) . Higher molecular weight may reduce solubility, but methoxy groups could improve it via polarity.
- Hydrogen Bonding : Cyclopenta-fused analogues (e.g., 2-(4-methoxyphenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine) exhibit C–H⋯N hydrogen bonding and π-stacking, whereas the target compound’s methoxy groups may favor C–H⋯O interactions or alter crystal packing .
Table 2: Structural and Physical Comparisons
Biological Activity
The compound 3,7-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis of 3,7-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
The synthesis of this compound typically involves multi-step reactions that integrate various electrophilic and nucleophilic components. The foundational structure is derived from 2-methylpyrazolo[1,5-a]pyrimidines through cyclocondensation reactions with substituted phenyl groups. Recent advances have improved yields and selectivity in these synthetic pathways, allowing for the introduction of diverse functional groups that enhance biological activity .
Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | NH-3-aminopyrazoles + β-dicarbonyls | High |
| 2 | Nucleophilic substitution | Morpholine derivatives | Variable |
| 3 | Functionalization | Electrophiles (e.g., halogens) | Moderate |
Anticancer Activity
Research has demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. Specifically, 3,7-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has shown promising results against various cancer cell lines. In vitro studies indicate that this compound can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the modulation of key signaling pathways such as PI3K/Akt and MAPK .
The mechanisms underlying the anticancer effects of this compound include:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to G0/G1 phase arrest.
- Induction of Apoptosis : Activation of caspases and upregulation of pro-apoptotic factors have been observed.
- Inhibition of Metastasis : The compound reduces migration and invasion capabilities in metastatic cancer cell lines .
Other Biological Activities
In addition to anticancer effects, 3,7-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been evaluated for other biological activities:
- Antimicrobial Properties : Exhibits activity against various bacterial strains.
- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation markers in animal models.
- Antioxidant Activity : Capable of scavenging free radicals and reducing oxidative stress .
Case Study 1: Anticancer Evaluation
A study conducted on the NCI 60 cell line panel revealed that this compound exhibited selective cytotoxicity against leukemia and solid tumor cell lines. The IC50 values ranged from 10 to 30 µM depending on the specific cell line tested. Notably, it showed a significant growth inhibition percentage compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Activity
In vivo studies using a murine model of inflammation demonstrated that treatment with this compound resulted in a marked decrease in paw edema and inflammatory cytokines. The anti-inflammatory effect was attributed to the inhibition of NF-kB signaling pathways .
Q & A
Q. What are the key steps for synthesizing 3,7-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, and how can reaction conditions be optimized?
The synthesis typically involves cyclization and functionalization steps. Key methodologies include:
- Cyclocondensation : Reacting pyrazolo[1,5-a]pyrimidine precursors with ammonium acetate under reflux (e.g., ethanol, 6 hours) to form the pyrido[3,4-e]pyrimidine core .
- Substitution : Introducing 4-methoxyphenyl groups via nucleophilic aromatic substitution or Suzuki coupling.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or crystallization (e.g., ethanol) to isolate the product .
Q. Optimization Tips :
- Catalysts : Use Pd(PPh₃)₄ for cross-coupling reactions to enhance yield.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility for heterocyclic intermediates.
- Temperature Control : Maintain reflux temperatures (80–100°C) to avoid side reactions.
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | NH₄OAc, ethanol, reflux | 65–75 | |
| Substitution | 4-methoxyphenylboronic acid, Pd(PPh₃)₄, DMF | 55–60 |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Approach :
- ¹H/¹³C NMR : Compare chemical shifts with calculated values. For example, aromatic protons in 4-methoxyphenyl groups appear at δ 7.2–7.8 ppm, while pyrimidine ring protons resonate at δ 8.5–9.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₇H₂₂N₄O₃ requires [M+H]⁺ = 451.1764) .
- X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., confirm substitution at position 7 vs. 6) .
Q. Troubleshooting :
- Impurity Peaks : Use preparative HPLC (C18 column, acetonitrile/water) to remove byproducts .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization at position 7 be addressed?
Regioselectivity issues arise due to competing reactions at adjacent positions. Strategies include:
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro at position 3) to steer electrophilic substitution to position 7 .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) to minimize side products .
- Protection/Deprotection : Use silyl groups (e.g., TMS) to block reactive sites temporarily .
Case Study : In , O-alkylation occurred at the 2-hydroxy group during pyrimidine formation. This was mitigated by using milder alkylating agents (e.g., methyl iodide instead of benzyl bromide) .
Q. What methodological frameworks are suitable for evaluating this compound’s bioactivity (e.g., enzyme inhibition)?
In Vitro Assays :
Q. In Silico Studies :
Q. How should researchers resolve contradictions between calculated and observed analytical data (e.g., NMR, elemental analysis)?
Root Cause Analysis :
- Solvent Effects : Deuterated solvents (e.g., DMSO-d₆) can shift proton signals; always report solvent conditions .
- Tautomerism : Pyrazolo-pyrimidine systems may exhibit keto-enol tautomerism, altering NMR patterns. Use 2D NMR (COSY, HSQC) to assign signals .
Q. Table 2: Example Discrepancy Resolution
| Parameter | Calculated Value | Observed Value | Resolution |
|---|---|---|---|
| %C (Elemental Analysis) | 62.77 | 62.30 | Re-crystallize from ethanol to remove hydrate |
| ¹³C NMR (C=O) | 168.5 ppm | 170.2 ppm | Confirm absence of keto-enol shift via DEPT-135 |
Q. What experimental designs are recommended for studying environmental degradation pathways?
Longitudinal Study Design :
- Compartmental Analysis : Track compound distribution in soil/water systems using LC-MS/MS .
- Biotic Transformation : Incubate with microbial consortia (e.g., Pseudomonas spp.) and monitor metabolites .
Q. Statistical Framework :
- Split-Plot Design : Assign treatments (e.g., pH, temperature) to main plots and subplots for robust ANOVA .
Q. How can researchers assess the compound’s potential as a precursor for novel heterocyclic systems?
Derivatization Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
